molecular formula C8H15NO B2870410 (5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine CAS No. 1807941-34-9

(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine

Cat. No. B2870410
CAS RN: 1807941-34-9
M. Wt: 141.214
InChI Key: NJJUVEHYGBGSLY-YUMQZZPRSA-N
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Description

“(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine” is a derivative of dibenzo[b,f][1,4]oxazepine (DBO), which is a class of compounds that possess an array of pharmacological activities and are of growing pharmaceutical interest . Dibenzo[b,f][1,4]oxazepine derivatives have been described in various synthetic protocols .


Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives has been achieved through various methods. One such method involves the reaction of 2-aminophenols with alkynones . Another method involves cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .


Chemical Reactions Analysis

The chemical reactions involving dibenzo[b,f][1,4]oxazepine derivatives are complex and varied. For instance, they can undergo reactions with 2-aminophenols and alkynones to form new compounds . They can also undergo thermal decomposition, with the first step of this process occurring between 200 and 300 °C .

properties

IUPAC Name

(5aS,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJUVEHYGBGSLY-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](C1)OCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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